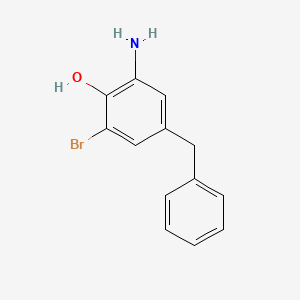![molecular formula C12H20O6 B13860134 Tetramethyltetrahydrospiro[[1,3]dioxolane-4,6'-[1,3]dioxolo[4,5-c]pyran]-7'-ol](/img/structure/B13860134.png)
Tetramethyltetrahydrospiro[[1,3]dioxolane-4,6'-[1,3]dioxolo[4,5-c]pyran]-7'-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Tetramethyltetrahydrospiro[[1,3]dioxolane-4,6’-[1,3]dioxolo[4,5-c]pyran]-7’-ol is an organic compound with the molecular formula C12H20O6. It is characterized by its unique spiro structure, which includes two dioxolane rings fused to a pyran ring. This compound is often used as an intermediate in organic synthesis and has various applications in scientific research and industry .
準備方法
The synthesis of Tetramethyltetrahydrospiro[[1,3]dioxolane-4,6’-[1,3]dioxolo[4,5-c]pyran]-7’-ol typically involves organic synthesis techniques. One common method includes the reaction of fructopyranose derivatives with isopropylidene groups under acidic conditions to form the desired spiro compound . The reaction conditions often require careful control of temperature and pH to ensure the formation of the correct product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity .
化学反応の分析
Tetramethyltetrahydrospiro[[1,3]dioxolane-4,6’-[1,3]dioxolo[4,5-c]pyran]-7’-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of alcohols.
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace one of the substituents on the dioxolane or pyran rings.
Common reagents and conditions used in these reactions include acidic or basic catalysts, varying temperatures, and solvents like dichloromethane or ethanol. The major products formed depend on the specific reaction conditions and reagents used.
科学的研究の応用
Tetramethyltetrahydrospiro[[1,3]dioxolane-4,6’-[1,3]dioxolo[4,5-c]pyran]-7’-ol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: This compound can be used in the development of biochemical assays and as a probe in studying enzyme mechanisms.
Medicine: Research into its potential therapeutic applications is ongoing, particularly in the development of new pharmaceuticals.
Industry: It is used in the production of specialty chemicals and materials, including polymers and resins.
作用機序
The mechanism by which Tetramethyltetrahydrospiro[[1,3]dioxolane-4,6’-[1,3]dioxolo[4,5-c]pyran]-7’-ol exerts its effects depends on its specific application. In biochemical assays, it may interact with enzymes or other proteins, altering their activity. The molecular targets and pathways involved can vary, but often include interactions with active sites on enzymes or binding to specific receptors .
類似化合物との比較
Similar compounds to Tetramethyltetrahydrospiro[[1,3]dioxolane-4,6’-[1,3]dioxolo[4,5-c]pyran]-7’-ol include:
2,2,2’,2’-Tetramethyldihydrospiro[1,3-dioxolane-4,6’-[1,3]dioxolo[4,5-c]pyran]-7’ (4’H)-one: This compound has a similar spiro structure but differs in the presence of a ketone group instead of an alcohol.
(3a’R,4S,7’S,7a’R)-2,2,2’,2’-Tetramethyltetrahydrospiro[1,3-dioxolane-4,6’-[1,3]dioxolo[4,5-c]pyran]-7’-yl acrylate: This compound includes an acrylate group, making it useful in polymer chemistry.
2,2,2’,2’-Tetramethyltetrahydrospiro[1,3-dioxolane-4,6’-[1,3]dioxolo[4,5-c]pyran]-7’-yl sulfamate: This compound contains a sulfamate group, which can impart different chemical properties and reactivity.
The uniqueness of Tetramethyltetrahydrospiro[[1,3]dioxolane-4,6’-[1,3]dioxolo[4,5-c]pyran]-7’-ol lies in its specific combination of functional groups and its stability under various conditions, making it a versatile intermediate in organic synthesis.
特性
分子式 |
C12H20O6 |
|---|---|
分子量 |
260.28 g/mol |
IUPAC名 |
(3'aR,4S,7'S,7'aR)-2,2,2',2'-tetramethylspiro[1,3-dioxolane-4,6'-3a,4,7,7a-tetrahydro-[1,3]dioxolo[4,5-c]pyran]-7'-ol |
InChI |
InChI=1S/C12H20O6/c1-10(2)15-6-12(18-10)9(13)8-7(5-14-12)16-11(3,4)17-8/h7-9,13H,5-6H2,1-4H3/t7-,8+,9+,12+/m1/s1 |
InChIキー |
NFHXOQDPQIQPKT-ARHDFHRDSA-N |
異性体SMILES |
CC1(OC[C@]2(O1)[C@H]([C@@H]3[C@@H](CO2)OC(O3)(C)C)O)C |
正規SMILES |
CC1(OCC2(O1)C(C3C(CO2)OC(O3)(C)C)O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-[2-(Acetylamino)ethyl]-5-methoxy-1H-indol-6-yl beta-D-Glucopyranosiduronic Acid](/img/structure/B13860059.png)
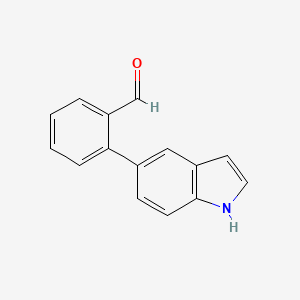

![5-chloro-N-(1H-indol-5-yl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B13860089.png)

![tert-butyl 2-[(1-methyl-1H-pyrazol-4-yl)diazenyl]-3-oxobutanoate](/img/structure/B13860097.png)

![4-[2-(4-Amino-1,2,5-oxadiazol-3-yl)-1-ethyl-7-[(3S)-3-piperidinylmethoxy]-1H-imidazo[4,5-c]pyridin-4-yl]-2-methyl-3-Butyn-2-ol](/img/structure/B13860105.png)
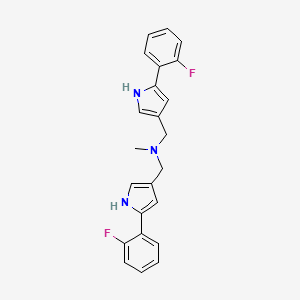
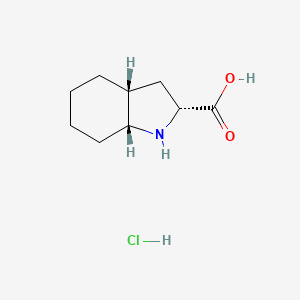
![[(6R,8aS)-6-methoxy-2-phenyl-8-[(2S,5S)-3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxy-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-7-yl] benzoate](/img/structure/B13860122.png)
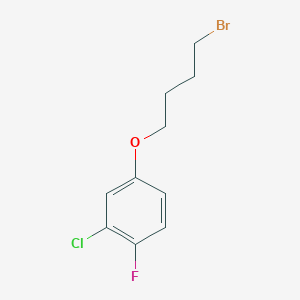
![(2,4-Dichlorophenyl)-[1-(2-methylpropyl)indazol-5-yl]methanol](/img/structure/B13860144.png)
